molecular formula Ca5(PO4)3·OH or Ca3(PO4)2<br>Ca3(PO4)2<br>Ca3O8P2 B025589 Calcium phosphate CAS No. 7758-87-4

Calcium phosphate

Cat. No. B025589
CAS RN: 7758-87-4
M. Wt: 310.2 g/mol
InChI Key: QORWJWZARLRLPR-UHFFFAOYSA-H
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Description

Calcium phosphate is a compound that contains both calcium and phosphorus. It is a naturally occurring mineral that is a large component of bones and teeth . The compound has a variety of roles in the body, and some people may benefit from supplementation . Calcium phosphate, also known as tricalcium phosphate, is a type of mineral. It is a compound containing calcium and phosphorus, or phosphoric acid .


Synthesis Analysis

A novel approach for the synthesis of calcium phosphates uses phytic acid as a natural phosphorus source. Calcium phytate is synthesized from phytic acid and calcium chloride, which is mixed with calcium chloride to adjust the Ca/P ratio in the range of 1.0–1.67 .


Molecular Structure Analysis

The term calcium phosphate refers to a family of materials and minerals containing calcium ions (Ca 2+) together with inorganic phosphate anions . Some so-called calcium phosphates contain oxide and hydroxide as well .


Chemical Reactions Analysis

The production of phosphate-based materials is performed, as a rule, by predetermined chemical reactions. The chemical transformations occurring at different stages of the production of ceramic materials based on calcium phosphates are examined .


Physical And Chemical Properties Analysis

Calcium phosphate reacts with acid in the stomach to raise the pH . In toothpaste it provides a source of calcium and phosphate ions to support remineralization of the teeth . As a supplement it provides a source of calcium and phosphate, both of which are important ions in bone homeostasis .

Scientific Research Applications

Bone Tissue Engineering

Calcium phosphate is a cornerstone in bone tissue engineering, where it’s used to create scaffolds that support the growth and regeneration of new bone tissue. Its osteoconductive properties facilitate the attachment, proliferation, and differentiation of osteoblasts, which are essential for bone healing and integration . The material can be manipulated into various forms, such as hydroxyapatite (HA) and tricalcium phosphate (TCP), to suit different clinical needs.

Drug Delivery Systems

In the realm of targeted drug delivery, calcium phosphate nanoparticles serve as carriers for therapeutic agents. They can be engineered to release drugs at specific sites within the body, reducing systemic side effects and improving treatment efficacy. This application is particularly valuable in cancer therapy, where localized treatment is crucial .

Dental Applications

Dentistry benefits from calcium phosphate’s ability to promote osseointegration, making it an ideal material for dental implants and fillings. It can be used as a coating on metal implants to improve their biocompatibility and as a bone graft substitute in periodontal therapies .

Orthopedics

Orthopedic applications of calcium phosphate include its use as a bone graft substitute and as a coating on metal implants to enhance their integration with bone tissue. It’s also utilized in the treatment of bone defects and fractures, providing a scaffold for bone ingrowth and regeneration .

Cancer Therapy

Calcium phosphate nanoparticles are explored for their potential in cancer therapy. They can be used to deliver chemotherapeutic drugs directly to tumor sites, minimizing damage to healthy tissues. Additionally, they can be functionalized to target specific cancer cells, enhancing the selectivity of treatment .

Bioimaging

In bioimaging, calcium phosphate nanoprobes are used for their enhanced contrast properties. They can be functionalized with imaging agents to improve the visualization of biological tissues, aiding in the diagnosis and monitoring of various diseases .

Immunotherapy

Calcium phosphate nanoparticles have been studied as adjuvants in vaccine formulations. Their biocompatibility and ability to enhance immune responses make them suitable for delivering antigens and improving the efficacy of vaccines .

Tissue Engineering Beyond Bone

Beyond bone tissue, calcium phosphate is being investigated for its potential in the regeneration of other tissues, such as cartilage and soft tissues. Its biocompatibility and bioactivity open possibilities for broader applications in regenerative medicine .

Future Directions

Calcium phosphates represent an innovative biomimetic approach for daily oral care because of their high similarity to natural enamel that will broaden the range of future treatments in preventive dentistry . There is also potential for phase transformation to occur in dosage forms containing calcium phosphate .

properties

IUPAC Name

tricalcium;diphosphate
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InChI

InChI=1S/3Ca.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6
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InChI Key

QORWJWZARLRLPR-UHFFFAOYSA-H
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Canonical SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2]
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Molecular Formula

Ca3(PO4)2, Ca3O8P2
Record name CALCIUM PHOSPHATE
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Related CAS

Record name Calcium phosphate
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DSSTOX Substance ID

DTXSID1049803
Record name Tricalcium phosphate
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Molecular Weight

310.18 g/mol
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Physical Description

Calcium phosphate is an odorless white solid. Sinks and mixes with water. (USCG, 1999), White odorless solid; [CAMEO]
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Solubility

7.7g/L
Record name Calcium Phosphate
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Density

2 to 3 at 68 °F (USCG, 1999)
Record name CALCIUM PHOSPHATE
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Mechanism of Action

The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH. In toothpaste and in systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis respectively. The increase in plasma calcium reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells. The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption. Additionally, TRPV5, the channel responsible for calcium reabsorption in the kidney, is downregulated when PTH secretion is reduced thus increasing calcium excretion via the kidneys. Another hormone, calitonin, is likely involved in the reduction of bone resorption during periods of high plasma calcium.
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Product Name

Calcium Phosphate

CAS RN

7758-87-4; 10103-46-5, 7758-87-4, 10103-46-5, 21063-37-6
Record name CALCIUM PHOSPHATE
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Record name Calcium phosphate, tribasic [NF]
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Melting Point

>450
Record name Calcium Phosphate
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Synthesis routes and methods I

Procedure details

78.6 Grams of sodium phosphate (TCP) were dissolved in 300 grams of water. In a separate beaker, 45.3 grams of calcium chloride were dissolved in 300 grams of water. 200 Grams of each of the above solutions were added simultaneously to 200 grams of water, while being sheared at speeds of 12,000 rpm. This shearing was accomplished once the viscosity resulting from the in situ formation of tricalcium phosphate (TCP) particulates needs to be broken down into submicron size in order to be effective as a stabilizer. The amount of in situ TCP generated in this case was 21.3 grams.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
solvent
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step Two
Name
Quantity
300 g
Type
solvent
Reaction Step Two
Name
Quantity
200 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 0.1 M aqueous sodium phosphate solution (686 g) and 1 M calcium chloride (100 g) were mixed in water (500 g) at the reaction temperature of 70° C. to give an aqueous dispersion wherein calcium phosphate was precipitated as crystals.
Quantity
686 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium phosphate
Reactant of Route 2
Calcium phosphate
Reactant of Route 3
Calcium phosphate

Q & A

Q1: Why are calcium phosphates considered suitable for bone regeneration applications?

A1: Calcium phosphates closely resemble the mineral composition of natural bone. [] This similarity fosters biocompatibility, meaning minimal immune rejection, and promotes osteoconductivity, allowing bone cells to attach, grow, and integrate with the material. [, ]

Q2: What are the limitations of using pure hydroxyapatite as a bone substitute?

A2: While hydroxyapatite offers excellent biocompatibility, its slow resorption rate can hinder bone regeneration. [] In some instances, this slow resorption might impede the natural bone remodeling process.

Q3: How can the biodegradability of calcium phosphate ceramics be improved?

A3: Combining hydroxyapatite with more soluble calcium phosphate phases, such as tricalcium phosphate (β-TCP), can tailor the degradation rate. [, ] The β-TCP phase resorbs faster, creating space for new bone formation while the remaining hydroxyapatite provides structural support. []

Q4: Can the properties of calcium phosphate-based bone substitutes be further enhanced?

A4: Yes, researchers are exploring various modifications. One approach involves incorporating bioactive glass into calcium phosphate cement formulations. [] This addition promotes the formation of octacalcium phosphate (OCP) and hydroxyapatite upon setting, enhancing bioactivity and promoting bone regeneration. []

Q5: What are the advantages of using porous calcium phosphate ceramics in biomedical applications?

A5: Porosity increases the surface area available for cell attachment, nutrient diffusion, and vascularization, crucial factors for bone regeneration. [] Additionally, porous structures can be designed to match the mechanical properties of natural bone, improving implant stability. []

Q6: Beyond bone regeneration, what other applications exist for calcium phosphates?

A6: Calcium phosphates are being explored for drug delivery applications. [, ] Their porous structure allows for the loading and controlled release of therapeutic agents, such as antibiotics. [, ] This controlled release can target infection sites locally, enhancing treatment efficacy.

Q7: How does the presence of inorganic carbon affect phosphate recovery from wastewater using calcium phosphate precipitation?

A7: Research indicates that inorganic carbon can inhibit the precipitation of calcium phosphate from wastewater, even when using calcium hydroxide to raise the pH. [] This inhibition reduces the efficiency of phosphate recovery and necessitates pre-treatment steps like nitrification to remove inorganic carbon. []

Q8: What methods are commonly employed to synthesize calcium phosphates for biomedical applications?

A8: Various methods exist, including precipitation, hydrothermal synthesis, and sol-gel techniques. [, , ] The choice of method influences the final material properties, such as particle size, morphology, and crystallinity.

Q9: How does the synthesis method impact the characteristics of biphasic calcium phosphates (BCP)?

A9: Factors like alkalinity, reaction time, and the concentration of the calcium phosphate precursor suspension during synthesis can significantly influence the ratio of hydroxyapatite to β-tricalcium phosphate in the final BCP material. [] These varying ratios, in turn, impact the material's resorption rate and mechanical properties.

Q10: What techniques are employed to characterize calcium phosphate materials?

A10: Common techniques include X-ray diffraction (XRD) to identify the crystalline phases present, Fourier transform infrared spectroscopy (FTIR) to analyze the chemical bonds, and scanning electron microscopy (SEM) to examine the morphology and particle size. [, , , ]

Q11: How do calcium phosphate ceramics interact with proteins?

A11: The surface chemistry of calcium phosphates influences protein adsorption. [] Studies show that the presence of specific phases like β-tricalcium phosphate can lead to a higher adsorption of bone morphogenetic protein 2 (BMP-2), a key protein for bone formation. [] This selective protein adsorption highlights the material's ability to influence cellular responses.

Q12: Can calcium phosphate nanoparticles act as carriers for gene delivery?

A12: Yes, research demonstrates that calcium phosphate nanoparticles can encapsulate and protect DNA from degradation. [] These nanoparticles can then be further modified with targeting ligands, such as p-amino-1-thio-b-galactopyranoside, to facilitate targeted gene delivery to specific organs like the liver. []

Q13: Do organic molecules in biological systems influence calcium phosphate crystallization?

A13: Yes, organic molecules play a crucial role in biomineralization. For instance, studies on plant trichomes highlight that the distribution of silica and calcium phosphate, including hydroxyapatite, can vary significantly within a single trichome. [] This localized control suggests a complex interplay between organic molecules and mineral deposition.

Q14: What are some challenges associated with using calcium phosphates in biomedical applications?

A14: Despite their advantages, calcium phosphate materials often exhibit brittleness and low mechanical strength, limiting their use in load-bearing applications. [] Furthermore, controlling the degradation rate to match the rate of new bone formation remains a challenge.

Q15: What are the future research directions in the field of calcium phosphates for biomedical applications?

A16: Future research focuses on developing calcium phosphate materials with improved mechanical properties, controlled biodegradability, and enhanced bioactivity. [, ] This includes exploring new synthesis methods, incorporating bioactive molecules, and optimizing material properties for specific applications.

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